molecular formula C16H19N5O3 B2817283 N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946381-87-9

N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2817283
CAS RN: 946381-87-9
M. Wt: 329.36
InChI Key: BMQWVUWUWGTKKD-UHFFFAOYSA-N
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Description

“N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazine derivatives . These compounds are characterized by a six-membered heterocyclic ring structure containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves the use of microwave irradiation, which can yield the desired products in less time and with higher purity . The specific synthesis process for “N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is not available in the literature I have access to.


Chemical Reactions Analysis

1,2,4-Triazine derivatives, including imidazo[2,1-c][1,2,4]triazine derivatives, can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Synthesis and Biological Evaluations

  • The compound has been involved in the synthesis of novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and fused rings with 1,2,4-triazine ring, highlighting its role in developing new chemical entities (El‐Badawi et al., 2002).

Chemical Reactions and Mechanisms

  • Research demonstrates its reaction capabilities, such as the ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, providing insights into complex chemical processes (Ledenyova et al., 2018).

Antitumor and Cytotoxic Activities

  • Some derivatives, including this compound, have shown promising antitumor activities and DNA strand breakage effects in various cancer cell lines, offering potential therapeutic applications (Sztanke et al., 2007).

Anticancer and Antimicrobial Properties

  • The compound has been used in the synthesis of structures with significant anticancer and antimicrobial activities, suggesting its utility in medicinal chemistry (Riyadh et al., 2013).

Complexation Properties and Structural Characterization

  • Its complexation properties with lanthanides were studied, revealing potential applications in coordination chemistry and material science (Kobayashi et al., 2019).

Future Directions

The future directions for research on “N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives , these compounds may have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-2-11(10-22)17-14(23)13-15(24)21-9-8-20(16(21)19-18-13)12-6-4-3-5-7-12/h3-7,11,22H,2,8-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQWVUWUWGTKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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